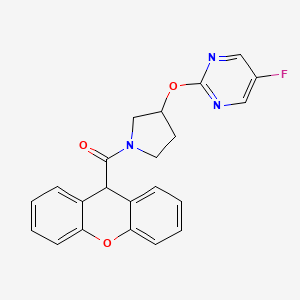

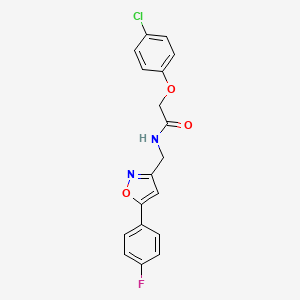

3-(1-(4-bromobenzoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(4-bromobenzoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C26H19Br2N3O2 and its molecular weight is 565.265. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Pyrazoloisoquinolines

An efficient synthesis of pyrazoloisoquinolines has been demonstrated through a process involving palladium-catalyzed Sonogashira coupling of terminal alkynes with 5-(2-bromophenyl)-1H-pyrazoles. This method is significant for constructing complex heterocyclic structures, which could be analogs or derivatives of the mentioned compound, highlighting its potential application in synthesizing new chemical entities for pharmaceutical research (Fan et al., 2015).

Anticancer Agents

Research into quinazoline analogs, such as the study on the synthesis and evaluation of fused tricyclic quinazoline derivatives, explores their role as ATP site inhibitors of tyrosine kinase activity. These compounds, by inhibiting the epidermal growth factor receptor (EGFR), demonstrate significant potential as anticancer agents. This highlights the broader chemical class's relevance to cancer research and the potential of structurally related compounds in therapeutic applications (Rewcastle et al., 1996).

Catalytic Applications

A novel mixed-ligand Cu(II) Schiff base complex has shown catalytic performance for the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes, indicating the utility of complex organic molecules in catalysis and organic synthesis. This research demonstrates how such compounds can serve as catalysts in chemical reactions, potentially offering a new avenue for the synthesis of bioactive molecules or pharmaceutical intermediates (Ebrahimipour et al., 2018).

Antimicrobial and Antioxidant Activities

Compounds with quinoline-pyrazoline structures have been synthesized and characterized, showing promising antimicrobial properties. This suggests that derivatives of the compound could be explored for their antimicrobial and possibly antioxidant activities, contributing to the search for new antibacterial and antifungal agents with potential applications in treating infections (Prasath et al., 2015).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-bromophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, which is synthesized from 4-bromobenzaldehyde and hydrazine hydrate. The second intermediate is 7-methylquinolin-2(1H)-one, which is synthesized from 2-methylbenzaldehyde and ethyl acetoacetate. These two intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "4-bromobenzaldehyde", "hydrazine hydrate", "2-methylbenzaldehyde", "ethyl acetoacetate" ], "Reaction": [ "Step 1: Synthesis of 3-(4-bromophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid", "React 4-bromobenzaldehyde with hydrazine hydrate in ethanol to form 4-bromo-N'-phenylhydrazinecarboxamide", "Add sodium hydroxide to the reaction mixture to form 3-(4-bromophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid", "Step 2: Synthesis of 7-methylquinolin-2(1H)-one", "React 2-methylbenzaldehyde with ethyl acetoacetate in ethanol to form 7-methylquinolin-2(1H)-one", "Step 3: Coupling of intermediates", "Add 3-(4-bromophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid and 7-methylquinolin-2(1H)-one to a reaction mixture containing acetic anhydride and triethylamine", "Heat the reaction mixture to reflux for several hours to form the final product" ] } | |

CAS RN |

312925-70-5 |

Molecular Formula |

C26H19Br2N3O2 |

Molecular Weight |

565.265 |

IUPAC Name |

3-[2-(4-bromobenzoyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-3-yl]-7-methyl-1H-quinolin-2-one |

InChI |

InChI=1S/C26H19Br2N3O2/c1-15-2-3-18-13-21(25(32)29-22(18)12-15)24-14-23(16-4-8-19(27)9-5-16)30-31(24)26(33)17-6-10-20(28)11-7-17/h2-13,24H,14H2,1H3,(H,29,32) |

InChI Key |

ZEILLISTNMIGRX-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)C3CC(=NN3C(=O)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2760365.png)

![5-Bromo-2-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2760368.png)

![2-[[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2760369.png)

![1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine](/img/structure/B2760376.png)

![Tert-butyl N-[[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate](/img/structure/B2760377.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2760378.png)

![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2760380.png)

![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2760381.png)

![1-O-Tert-butyl 2-O-methyl 5-(4-fluorophenyl)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,6]naphthyridine-1,2-dicarboxylate](/img/structure/B2760382.png)